Chloroacetic anhydride
Overview
Description
Chloroacetic anhydride is a chemical compound that is related to chloroacetic acid, a substance that has been synthesized since 1841 through the chlorination of acetic acid . While the provided papers do not directly discuss chloroacetic anhydride, they provide insights into related compounds and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of chloroacetic acid and its derivatives is a topic of interest in several studies. For instance, the production of chloroacetic acid by chlorination of acetic acid in the presence of an acid anhydride catalyst has been explored, with optimal conditions identified for the reaction . Additionally, chlorodifluoroacetic anhydride, a related compound, is synthesized from chlorodifluoroacetyl chloride and hydrogen sulfide . Another study discusses the treatment of N-dichloroacetyl amino acids with acetic anhydride to yield various oxazolones and dehydroamino acids .
Molecular Structure Analysis
The molecular structure of chloroacetic anhydride can be inferred from studies on similar compounds. Monochloroacetic anhydride, for example, has a monoclinic crystal structure with planar C-CO-O fragments and a significant dihedral angle between these moieties . The structure of chlorodifluorothioacetic acid, a thiocarboxylic acid, has been characterized by spectroscopy and X-ray diffraction, revealing a gauche-syn conformation in the crystalline state .
Chemical Reactions Analysis
Chloroacetic acid and its derivatives participate in various chemical reactions. The synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using trichloroacetic acid as a catalyst is an example of a one-pot reaction involving chloroacetic derivatives . Chloroacetic acid is also used in the synthesis of intermediates for pharmaceuticals, such as isoproterenol hydrochloride .
Physical and Chemical Properties Analysis
The physical properties of chloroacetic derivatives can be quite distinct. For instance, chlorodifluorothioacetic acid has a boiling point of 66°C and a melting point of -83°C . The chemical properties, such as reactivity and stability, are influenced by the molecular structure and the presence of functional groups, as seen in the various reactions and syntheses described in the papers .
Relevant Case Studies
Case studies involving chloroacetic anhydride are not directly provided, but the synthesis and application of chloroacetic acid in the pharmaceutical industry serve as relevant examples. The determination of chloroacetic acid as a genotoxic impurity in isoproterenol hydrochloride drug substance showcases the importance of analytical methods in ensuring the safety of pharmaceuticals . The study of chloroacetic acid production in a packed column reactor also provides a case study on optimizing industrial synthesis conditions .
Scientific Research Applications
Synthesis of Chloroacetic Acid
Chloroacetic anhydride plays a crucial role in the synthesis of chloroacetic acid, an important industrial chemical. Research discusses the synthesis methods of chloroacetic acid and the mechanism involved in its production. Deep chlorination and the use of anhydride methods are significant in this process (Zheng Xueming, 2010).
Role in Organic Synthesis
Chloroacetic anhydride is used as an intermediate in organic synthesis. Its applications include the synthesis of various chemical intermediates, highlighting its importance in the chemical industry (M. Rao et al., 2017).
Improving Production Processes
Studies have focused on improving the production process of chloroacetic acid by altering reaction conditions, such as temperature and the ratio of acetic anhydride to acetic acid. These improvements aim to increase efficiency and reduce the production of deeper chlorination products (Zhang Yong-gang, 2001).
Enhancing Diagnostic Tools in Metabolic Profiling
Chloroacetic anhydride has been used to enhance nuclear magnetic resonance spectra of biomolecules, significantly improving the identification of biomarkers with clinical significance. This application is crucial in studying molecular processes and chemical contents of living cells (D. Wilson et al., 2009).
Industrial Chemical Intermediates
The compound is extensively used as an industrial chemical intermediate in the manufacture of various products like herbicides, pharmaceuticals, and cellulose ethers. This highlights its versatility and importance in different industrial sectors (E. D. Morris & J. Bost, 2002).
Catalysis and Synthesis Improvement
Chloroacetic anhydride serves as a catalyst in various chemical reactions. It plays a role in enhancing the efficiency of processes like the synthesis of chloroacetic acid, showcasing its importance in chemical engineering and process optimization (Wang Yong-qing, 2001).
Safety And Hazards
Future Directions
As for future directions, it’s important to note that if released to air, a vapor pressure of 3.72X10-2 mm Hg at 25 °C indicates chloroacetic anhydride will exist solely as a vapor in the ambient atmosphere . This suggests that future research could explore methods to safely handle and store this compound to prevent environmental exposure.
properties
IUPAC Name |
(2-chloroacetyl) 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVPNXKRAUBJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014649 | |
Record name | 2-Chloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to slightly yellow solid with a pungent odor; [HSDB] White or off-white crystalline powder; [MSDSonline] | |
Record name | Chloracetic anhydride | |
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Boiling Point |
203 °C @ 760 mm Hg | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5494 @ 20 °C/4 °C | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 3.72X10-2 mm Hg @ 25 °C | |
Record name | Chloracetic anhydride | |
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Record name | CHLORACETIC ANHYDRIDE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chloroacetic anhydride | |
Color/Form |
PRISMS FROM BENZENE, Colorless to slightly yellow crystals | |
CAS RN |
541-88-8 | |
Record name | Chloroacetic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloracetic anhydride | |
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Record name | Chloroacetic anhydride | |
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Record name | Acetic acid, 2-chloro-, 1,1'-anhydride | |
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Record name | 2-Chloroacetic anhydride | |
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Record name | Chloroacetic anhydride | |
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Record name | CHLOROACETIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7TXH7R5F | |
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Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46 °C | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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